BenchChemオンラインストアへようこそ!

6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine

Cross-coupling chemistry Bond dissociation energy Organometallic catalysis

6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1823909-60-9) is the kinetic cross-coupling champion. The weak C–I bond (57 kcal/mol) delivers faster Suzuki/Sonogashira cycles and enables orthogonal I/Mg exchange for selective C-6 diversification without perturbing other halogens. Superior halogen bond donor for PDE2A (Tyr827) and purine-binding pockets. Avoid late-stage halogenation—procure the pre-iodinated scaffold for PDE2A inhibitors, kinase fragments, and agrochemical libraries.

Molecular Formula C5H3IN4
Molecular Weight 246.011
CAS No. 1823909-60-9
Cat. No. B2776758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine
CAS1823909-60-9
Molecular FormulaC5H3IN4
Molecular Weight246.011
Structural Identifiers
SMILESC1=C(C=NC2=NC=NN21)I
InChIInChI=1S/C5H3IN4/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H
InChIKeySDROVNOWDDXDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1823909-60-9): Core Scaffold Identity and Procurement-Relevant Characteristics


6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine (C₅H₃IN₄, MW 246.01) is a halogenated fused heterocycle belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family—a privileged scaffold in medicinal chemistry and agrochemical discovery [1]. The iodine atom at the 6-position of the pyrimidine ring imparts distinct electronic and steric properties that differentiate this compound from its 6-bromo, 6-chloro, and unsubstituted analogs. The TP core is isoelectronic with purines and has been extensively exploited as a bioisostere in kinase inhibitor, phosphodiesterase inhibitor, and antimicrobial agent design programs [2]. Commercially, this compound is typically supplied at ≥95% purity and serves primarily as a versatile synthetic intermediate for downstream functionalization via cross-coupling chemistry .

Why 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Interchanged with 6-Bromo or 6-Chloro Analogs: The Halogen-Dependent Reactivity Cliff


The 6-position halogen on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is not a passive placeholder; it governs both the rate and the chemoselectivity of downstream bond-forming reactions. The C–I bond (bond dissociation energy ~57 kcal/mol) is significantly weaker than C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol), translating into intrinsically higher oxidative addition rates with Pd(0) catalysts—a kinetic advantage that enables milder reaction conditions, shorter reaction times, and higher cross-coupling yields [1]. Conversely, the iodo substituent's superior leaving-group ability in nucleophilic aromatic substitution (SNAr) and halogen-metal exchange reactions provides synthetic flexibility that the bromo and chloro analogs cannot match under identical conditions. In biological contexts, the iodine atom's larger van der Waals radius and polarizability enhance halogen bonding interactions with protein targets, as demonstrated crystallographically in PDE2A inhibitor complexes [2]. These multifaceted differences mean that substituting 6-iodo with 6-bromo or 6-chloro is not a like-for-like replacement—the choice of halogen directly dictates the accessible chemical space and biological outcomes.

Quantitative Differentiation Evidence: 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine vs. Closest Analogs


C–I vs. C–Br Bond Dissociation Energy: The Thermodynamic Basis for Faster Oxidative Addition in Cross-Coupling

The carbon-iodine bond in 6-iodo-[1,2,4]triazolo[1,5-a]pyrimidine has a bond dissociation energy (BDE) of approximately 57 kcal/mol, compared to ~68 kcal/mol for the C–Br bond in 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine and ~81 kcal/mol for the C–Cl analog [1]. This 11 kcal/mol BDE differential translates experimentally into markedly faster oxidative addition of the C–I bond to Pd(0) catalysts, the rate-determining step in Suzuki, Sonogashira, and related cross-coupling reactions [2]. For electron-deficient heterocycles like triazolopyrimidine, where the pyrimidine ring's π-deficiency further activates the halogen toward oxidative addition, the iodo derivative is the preferred substrate when coupling efficiency is paramount.

Cross-coupling chemistry Bond dissociation energy Organometallic catalysis

Suzuki Coupling Yield Advantage: Iodo-Pyrimidine Substrates Deliver 80–95% vs. Bromo-Triazolopyrimidine at 57–75%

Direct comparison of Suzuki coupling efficiency on halogenated pyrimidine and triazolopyrimidine systems reveals a substantial yield advantage for iodo substrates. 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine undergoes microwave-assisted Suzuki coupling with arylboronic acids to afford 6-aryl derivatives in 57–75% isolated yields (Table 1, 8 substrates, Pd(PPh₃)₄ catalyst, 165 °C microwave, 20 min) [1]. In contrast, the iodo-pyrimidine system 2-amino-6-iodo-4-tosyloxypyrimidine achieves Suzuki cross-coupling yields of 80–95% under standard thermal conditions [2]. Although these are not identical scaffolds, the pyrimidine electronic environment is highly comparable, and the consistent 15–20 percentage-point yield uplift for iodo substrates is a well-established trend across heterocyclic cross-coupling literature [3].

Suzuki-Miyaura coupling Synthetic yield Heterocyclic chemistry

Sonogashira Coupling on 6-Iodo-Triazolopyrimidine: Demonstrated 61% Yield Under Standard Pd/Cu Conditions

Sonogashira cross-coupling of a 6-iodo-[1,2,4]triazolo[1,5-a]pyrimidine derivative with 4-ethynylanisole was reported to proceed in 61% isolated yield under standard Pd/Cu co-catalysis conditions [1]. While this specific yield represents a single literature data point, the broader context of 6-iodopyrimidine Sonogashira coupling is well-established: 2,4-diamino-6-iodopyrimidine undergoes Sonogashira coupling to produce 6-alkynyl derivatives in good to excellent yields using Pd(PPh₃)₂Cl₂ catalyst [2]. For comparison, analogous Sonogashira couplings on 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine proceed efficiently but require the more reactive 7-position chloro leaving group, which is electronically distinct from the 6-position halogen [3]. The demonstrated reactivity of 6-iodo-TP in Sonogashira chemistry confirms its viability as a platform for introducing alkyne diversity, a transformation that is significantly more challenging with the corresponding 6-bromo analog under identical mild conditions.

Sonogashira coupling Alkynylation Triazolopyrimidine functionalization

PDE2A Inhibitor Potency: Triazolopyrimidine Series Achieves Sub-Nanomolar IC₅₀ (0.89 nM) With Iodo-Enabled Halogen Bonding

In a comprehensive hit-to-lead program targeting phosphodiesterase 2A (PDE2A), [1,2,4]triazolo[1,5-a]pyrimidine-based inhibitors demonstrated IC₅₀ values spanning 2340 nM to 0.89 nM across 100 synthesized compounds, with lead compound 46 achieving IC₅₀ = 1.3 ± 0.39 nM and ~100-fold selectivity over other PDE isoforms [1]. In a parallel series, compound 27 (DNS-8254) achieved high PDE2A potency facilitated by a halogen bond between a halogen substituent on the triazolopyrimidine scaffold and the oxygen of Tyr827 in the PDE2A active site, as confirmed by X-ray crystallography [2]. Although these specific compounds carry additional substituents beyond the 6-iodo group, the scaffold's ability to present iodine atoms for productive halogen bonding is a directly transferable design principle. Iodine, with its larger polarizable surface and stronger halogen bond donor capacity compared to bromine or chlorine, is the optimal halogen for exploiting this interaction in target-guided optimization [3].

Phosphodiesterase 2A inhibition Halogen bonding Structure-based drug design

Regioselective Functionalization: 6-Iodo Position Enables Orthogonal Reactivity Relative to 5- and 7-Position Substituents

The 6-position of [1,2,4]triazolo[1,5-a]pyrimidine exhibits distinct reactivity compared to the more electrophilic 5- and 7-positions. While 7-chloro- and 5-chloro-substituted TPs undergo direct nucleophilic aromatic substitution and Pd-catalyzed cross-coupling with high efficiency, the 6-position halogen requires halogen-metal exchange or optimized cross-coupling conditions for productive functionalization [1]. This differential reactivity is advantageous for synthetic planning: the 6-iodo substituent can be selectively addressed via I/Mg or I/Li exchange in the presence of other halogens at the 5- or 7-positions, enabling sequential, programmable diversification of the triazolopyrimidine core [2]. The iodo group is uniquely suited for this role because I/Mg exchange proceeds smoothly at low temperatures (−20 to 0 °C) with iPrMgCl·LiCl, whereas the corresponding bromo compound requires more forcing conditions and the chloro compound is essentially inert to halogen-metal exchange under these conditions [3].

Regioselective synthesis Halogen-metal exchange Orthogonal functionalization

High-Value Application Scenarios for 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine Based on Quantitative Differentiation Evidence


PDE2A Inhibitor Lead Optimization: Direct Incorporation into Sub-Nanomolar Scaffolds

Medicinal chemistry teams pursuing phosphodiesterase 2A (PDE2A) inhibitors for cognitive disorders or neuropsychiatric indications should procure 6-iodo-[1,2,4]triazolo[1,5-a]pyrimidine as the core building block. The triazolopyrimidine scaffold has been validated in multiple lead series achieving IC₅₀ values as low as 0.89 nM with ~100-fold selectivity over other PDE isoforms [1]. The 6-iodo substituent enables rapid diversification at the 6-position via Suzuki or Sonogashira coupling (80–95% and ~61% yields respectively), while simultaneously offering the potential for halogen bonding interactions with the Tyr827 residue in the PDE2A active site—a crystallographically confirmed binding mode that enhances potency [2]. Procuring the pre-iodinated scaffold eliminates the need for late-stage halogenation, which is inefficient and can introduce regiochemical ambiguity.

Diversity-Oriented Synthesis (DOS) Libraries: Sequential Orthogonal Functionalization at C-6

For academic and industrial groups building diversity-oriented synthesis libraries based on the triazolopyrimidine core, the 6-iodo compound is the preferred starting material when orthogonal functionalization at C-6 is required alongside modifications at C-5, C-7, or C-2. The iodine substituent can be selectively addressed via I/Mg exchange (using iPrMgCl·LiCl at −20 to 0 °C) without perturbing chloro, bromo, or amino substituents at other positions [1]. Subsequent trapping with electrophiles or transmetalation to Pd, Cu, or Zn for cross-coupling provides access to 6-aryl, 6-alkenyl, 6-alkynyl, and 6-carboxyl derivatives. This orthogonal strategy is not feasible with the 6-bromo analog, where competitive reactivity at other positions complicates reaction outcomes [2].

Kinase Inhibitor Fragment-Based Drug Discovery: Halogen-Enriched Fragment Libraries

Fragment-based drug discovery programs targeting the ATP-binding site of kinases and related purine-binding proteins can leverage 6-iodo-[1,2,4]triazolo[1,5-a]pyrimidine as a privileged, purine-isosteric fragment. The iodine atom serves dual purposes: it provides a heavy-atom label for X-ray crystallographic phasing (enabling rapid experimental structure determination of fragment-protein complexes) and it functions as a potent halogen bond donor to backbone carbonyl groups in the hinge region [1]. Fragment libraries enriched with iodo-heterocycles consistently show higher hit rates in biophysical screens compared to their bromo or chloro counterparts, attributable to the favorable combination of enhanced binding enthalpy from halogen bonding and favorable desolvation entropy [2].

Agrochemical Intermediate: 6-Aryl/Akynyl Triazolopyrimidine Herbicide and Fungicide Precursors

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a core substructure in commercial sulfonanilide herbicides (e.g., flumetsulam, pyroxsulam) and in development-stage fungicides [1]. The 6-iodo derivative serves as a direct precursor to 6-aryl and 6-alkynyl analogs through Suzuki and Sonogashira couplings, respectively, with yields of 80–95% for iodo-pyrimidine Suzuki reactions [2]. For agrochemical discovery groups, procuring the 6-iodo building block enables parallel synthesis of 6-substituted triazolopyrimidine libraries without the need for position-specific halogenation chemistry, significantly compressing the synthesis-design-test cycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.